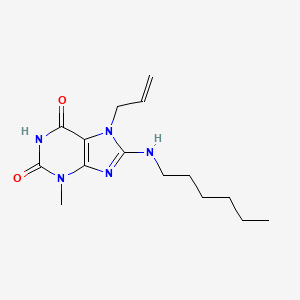

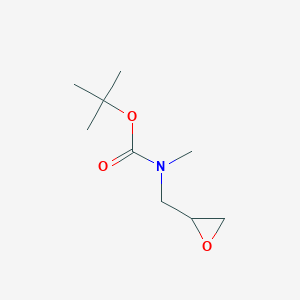

![molecular formula C9H11N5 B2488186 N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1856452-00-0](/img/structure/B2488186.png)

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazolo[4,3-b]pyridazinones involves alkylation and 1,3-dipolar cycloaddition of pyridazin-3-ones with nitrile imines. This process has been shown to produce various N-substituted pyridazinones and triazolo[4,3-b]pyridazinones with regioselective reactions, confirmed through NMR spectroscopy and X-ray diffraction techniques (Mojahidi et al., 2013).

Molecular Structure Analysis

The molecular structure of similar triazolo[4,3-b]pyridazinones has been elucidated using spectroscopic techniques (IR, NMR, LC-MS) and X-ray diffraction, revealing critical insights into the heterocyclic framework and intermolecular interactions. Such structural analyses provide a basis for understanding the compound's reactivity and properties (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of triazolo[4,3-b]pyridazinones includes their formation via oxidative cyclization processes and their ability to engage in various chemical reactions due to the active sites present in their structure. These reactions are pivotal in modifying the compound for specific applications and elucidating its chemical behavior (Ishimoto et al., 2015).

Physical Properties Analysis

Triazolo[4,3-b]pyridazinones exhibit distinct physical properties, including crystalline structures, solubility, and thermal stability, which can be determined through comprehensive analytical techniques. These properties are essential for assessing the compound's suitability in various applications (Sallam et al., 2021).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Facile Synthesis and Diverse Biological Activities : The synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine showcases the compound's broad biological activities. These derivatives exhibit antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicidal activities. Additionally, they have been used in the treatment of diseases such as schistosomiasis and neurological disorders related to glutamate dysfunction, highlighting their versatile pharmacological profile (Gandikota et al., 2017).

Antitumor and Antimicrobial Applications : Enaminones, utilized as building blocks for synthesizing substituted pyrazoles, have shown significant antitumor and antimicrobial activities. This underscores the potential of triazolopyridazine derivatives in cancer and infectious disease research (Riyadh, 2011).

Chemical Structure and Synthesis Optimization

- Structural Analysis and Synthesis Techniques : A detailed study involving the synthesis, structure analysis, and density functional theory calculations of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provides insights into the compound's molecular characteristics. This research contributes to the optimization of synthesis techniques for such derivatives, enhancing their potential for various applications (Sallam et al., 2021).

Antidepressant and Receptor Antagonist Properties

- Potential as Antidepressants and Receptor Antagonists : The development of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines highlights a novel class of compounds with significant affinity for adenosine receptors. Their potent activity in behavioral models suggests potential as rapid-onset antidepressants, demonstrating the therapeutic relevance of triazolopyridazine derivatives in mental health disorders (Sarges et al., 1990).

Safety and Hazards

Orientations Futures

While specific future directions for “N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” are not mentioned in the retrieved papers, research on triazolo[4,3-b]pyridazine compounds is ongoing due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Similar compounds have been found to exhibit their effects through specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-7(1)5-10-8-3-4-9-12-11-6-14(9)13-8/h3-4,6-7H,1-2,5H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOJVDGNJGSREE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

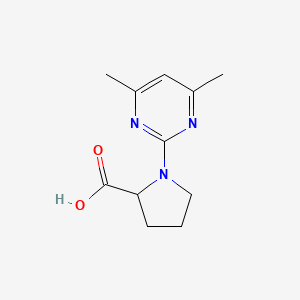

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)

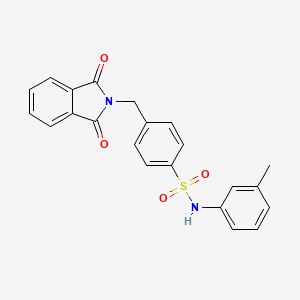

![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

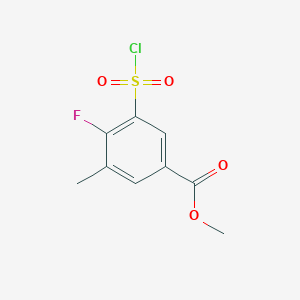

![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)